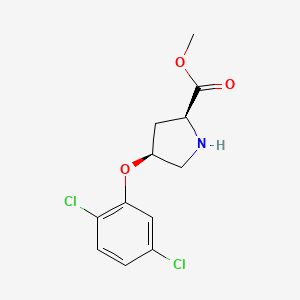

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate

Description

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a phenoxy substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position. The 2,5-dichlorophenoxy moiety introduces electron-withdrawing chlorine atoms at the ortho and para positions of the aromatic ring, which may influence the compound’s electronic properties, steric profile, and biological activity.

Properties

IUPAC Name |

methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUZQDLRPNENB-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Cyclization of N-Substituted Amino Acids

One common approach involves starting from a chiral amino acid precursor, such as a protected L-proline derivative, which undergoes stereoselective cyclization to form the pyrrolidine ring. The process includes:

- Protection of amino groups to prevent side reactions.

- Formation of a suitable intermediate via nucleophilic substitution or acylation.

- Cyclization under basic or acidic conditions to generate the pyrrolidine ring with (2S,4S) stereochemistry.

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The phenoxy group with dichlorine substitution is introduced through nucleophilic aromatic substitution (SNAr) reactions:

- Preparation of 2,5-dichlorophenol as the phenol derivative.

- Reaction with activated intermediates (such as chlorinated esters or acyl chlorides) under basic conditions to attach the phenoxy moiety to the pyrrolidine core.

Esterification to Form the Methyl Ester

The final step involves methylation of the carboxylic acid group:

- Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

- Alternatively, esterification using methyl alcohol with acid catalysis (e.g., sulfuric acid) under reflux conditions.

Specific Methodology Based on Patent and Literature Data

A notable patent describes a process where:

- Polyalcohols are esterified with halogenated acetic acids to produce halogenated acetic acid esters.

- These esters are reacted with 2,4-dichlorophenol salts to form phenoxyacetic acid esters.

- Under catalytic hydrolysis , the esters are converted to the target compound.

This method emphasizes the use of polyalcohols to improve process stability and yield, addressing issues of hydrolysis and low conversion ratios seen in earlier methods.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Strategies

- Stereoselectivity is critical; chiral auxiliaries or catalysts are employed to favor the (2S,4S) configuration.

- Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and purity.

- Use of polyalcohols in esterification improves stability and reduces hydrolysis, as indicated in patent literature, addressing the instability issues of methyl chloroacetate intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the dichlorophenoxy group, potentially reducing the chlorines to form less chlorinated derivatives.

Substitution: The dichlorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of partially or fully dechlorinated derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate exhibit anticancer properties. The structural framework of this compound allows it to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of pyrrolidinecarboxylates have been explored for their ability to inhibit specific kinases that are overactive in cancer cells.

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of pyrrolidine derivatives. This compound may play a role in preventing neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress.

Agrochemical Applications

Herbicide Development

The compound's structural characteristics suggest potential use as a herbicide. The dichlorophenoxy group is known for its herbicidal activity, and modifications to the pyrrolidine backbone can enhance selectivity and efficacy against specific weed species. Research into structure-activity relationships (SAR) has shown promise in developing new herbicides based on this framework.

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For instance, it has been tested against enzymes like acetylcholinesterase and butyrylcholinesterase, providing insights into its potential as a lead compound for developing inhibitors for cognitive disorders.

Proteomics Research

The compound is also valuable in proteomics research where it can serve as a probe for studying protein interactions and functions. Its ability to modify protein activity through selective binding makes it a candidate for further exploration in drug discovery processes.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Herbicide Efficacy

Research conducted by agricultural scientists evaluated the herbicidal efficacy of modified pyrrolidinecarboxylates in field trials. Results indicated that certain derivatives achieved up to 85% control over target weed species without adversely affecting crop yield.

Case Study 3: Neuroprotective Properties

A neurobiology study highlighted the protective effects of this compound on neuronal cells exposed to neurotoxic agents. The findings suggested that the compound could potentially mitigate the effects of neurodegenerative diseases by enhancing cellular resilience.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group is crucial for binding to these targets, while the pyrrolidine ring provides structural stability and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate with two structurally related compounds from the evidence:

Key Structural and Functional Differences:

The bromo-chloro-dimethylphenoxy analog combines steric bulk (methyl groups) with halogenated reactivity (Br and Cl), which may increase molecular weight and influence solubility or binding interactions in biological systems.

Physicochemical Properties: The 2,3-dimethylphenoxy derivative has a lower molecular weight (285.77 g/mol) and likely higher lipophilicity due to methyl groups, which could improve membrane permeability. The bromo-chloro-dimethylphenoxy analog exhibits the highest molecular weight (399.1 g/mol), suggesting reduced solubility in polar solvents compared to the target compound.

Differences in substituent reactivity (e.g., Cl vs. Br vs. CH₃) may necessitate tailored synthetic routes, such as adjusting catalysts or protecting groups .

Potential Applications: Compounds with dichlorophenoxy groups are often explored in agrochemicals or pharmaceuticals due to their stability and bioactivity. The 2,3-dimethylphenoxy analog might be less reactive but more metabolically stable, whereas the brominated analog could serve as a heavier halogenated intermediate in drug design.

Research Findings and Limitations

- Conductivity Studies: discusses conductivity measurements of oxadiazole derivatives in methanol-water mixtures .

- Biological Activity: No direct data on the biological activity of these compounds is provided. However, the presence of halogens (Cl, Br) is associated with antimicrobial or cytotoxic properties in related molecules, suggesting avenues for further testing .

- Synthetic Challenges: The steric hindrance of the 3,5-dimethyl groups in the brominated analog may complicate regioselective synthesis compared to the target compound’s simpler dichlorophenoxy substituent.

Biological Activity

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate is a synthetic compound with a unique structure that has garnered attention in biological research due to its potential pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C₁₂H₁₃Cl₂NO₃

- Molecular Weight : 290.14 g/mol

- CAS Number : 1217781-70-8

- MDL Number : MFCD08688220

- Hazard Classification : Irritant

This compound interacts with various biological targets, influencing multiple signaling pathways. The compound's structure allows it to engage with hydrophobic pockets in proteins and form hydrogen bonds with amino acid residues, which can modulate enzyme activity and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may have antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Emerging evidence points to its role in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types.

Table 1: Summary of Biological Activities

Study Example 1: Antioxidant Activity

A study evaluated the compound's ability to reduce oxidative stress markers in human cell lines. Results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting effective antioxidant activity.

Study Example 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound inhibited the expression of cyclooxygenase-2 (COX-2) and subsequent prostaglandin E2 (PGE2) synthesis in macrophages. This highlights its potential as a therapeutic agent for inflammatory conditions.

Study Example 3: Anticancer Activity

A recent investigation into the compound's anticancer properties revealed that it significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis, positioning this compound as a candidate for further development in oncology.

Q & A

Basic: What are the recommended synthetic routes for Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate?

Methodological Answer:

The synthesis typically involves stereoselective formation of the pyrrolidine ring followed by functionalization of the 4-position with 2,5-dichlorophenoxy groups. Key steps include:

- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol, similar to methods used for related pyrrolidinecarboxylates (e.g., describes methyl ester synthesis under controlled conditions).

- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to enforce (2S,4S) configuration, as seen in stereoselective pyrrolidine syntheses ( ).

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the target compound, ensuring >98% purity (as per purity standards in ).

References :

Basic: How is the stereochemical integrity of this compound validated experimentally?

Methodological Answer:

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers. Retention times are compared to standards ( uses similar purity assessments).

- X-ray Crystallography : For definitive confirmation, grow single crystals in inert solvents (e.g., hexane/ethyl acetate) and analyze diffraction patterns (as demonstrated in for related proline derivatives).

- NMR Spectroscopy : - and -NMR coupled with NOESY to confirm spatial arrangement of substituents ( references stereochemical analysis of pyrrolidine derivatives).

References :

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation ( specifies freezer storage for similar esters).

- Atmosphere : Use inert gas (e.g., argon) to minimize oxidation.

- Solvent Stability : Avoid aqueous or protic solvents; dissolve in anhydrous DMSO or dichloromethane for long-term stability.

References :

Advanced: How can researchers address discrepancies in enantiomeric purity between synthesis batches?

Methodological Answer:

- Root-Cause Analysis : Compare reaction parameters (temperature, catalyst loading) across batches. For example, highlights batch-specific COA documentation for purity tracking.

- Chiral Resolution : Use preparative chiral HPLC to isolate high-purity fractions if racemization occurs during synthesis.

- Mechanistic Studies : Employ kinetic modeling to identify steps prone to stereochemical leakage (e.g., ester hydrolysis or ring-opening).

References :

Advanced: What computational methods are suitable for predicting the compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., herbicidal targets referenced in ).

- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity, as applied in for furancarboxylate derivatives.

- MD Simulations : Simulate binding dynamics in solvated systems to assess stability of ligand-target complexes.

References :

Advanced: How can the compound’s herbicidal activity be systematically evaluated?

Methodological Answer:

- In Vitro Assays : Test inhibition of acetolactate synthase (ALS) or other agrochemical targets using enzyme inhibition kits.

- Greenhouse Trials : Apply compound at varying concentrations (e.g., 0.1–100 µM) to model weeds, monitoring growth inhibition over 14 days (methodology akin to ’s herbicide mixtures).

- Metabolomic Profiling : Use LC-MS to identify secondary metabolites in treated plants, linking bioactivity to metabolic disruption.

References :

Advanced: How should researchers reconcile conflicting data on purity versus bioactivity?

Methodological Answer:

- Impurity Profiling : Use LC-HRMS to identify minor contaminants that may enhance or inhibit activity (e.g., highlights degradation products).

- Dose-Response Analysis : Compare EC values across purity grades (e.g., 95% vs. 98%) to isolate the active species.

- Collaborative Validation : Cross-validate results with independent labs using standardized protocols (as in ’s batch documentation).

References :

Advanced: What strategies mitigate stereochemical inversion during scale-up?

Methodological Answer:

- Process Optimization : Reduce reaction time and temperature to minimize racemization ( details scale-up challenges for hydroxyl-pyrrolidine esters).

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track stereochemical integrity during synthesis.

- Alternative Protecting Groups : Replace labile groups (e.g., Boc in ) with more stable alternatives during critical steps.

References :

Advanced: How are degradation pathways characterized under environmental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (2–12), then analyze via LC-MS (as in ’s stability protocols).

- Hydrolysis Kinetics : Monitor ester bond cleavage rates in aqueous buffers using -NMR.

- Ecotoxicity Assessment : Use OECD guidelines to evaluate degradation products’ effects on aquatic organisms.

References :

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- Sensitivity Limits : Use UPLC-MS/MS with MRM modes to detect impurities at <0.1% levels.

- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for ion suppression in complex mixtures.

- Method Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and LOD/LOQ determination (aligning with ’s QC standards).

References :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.